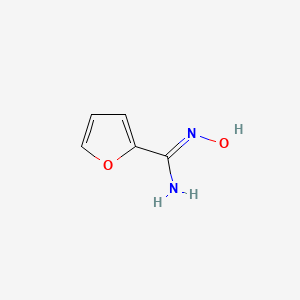

N'-hydroxyfuran-2-carboximidamide

Description

N'-hydroxyfuran-2-carboximidamide (CAS: 50892-99-4) is a furan-derived carboximidamide featuring a hydroxylamine substituent. It is synthesized via the reaction of hydroxylamine with 2-furonitrile in absolute ethanol under reflux conditions (90°C, 1.5 hours), yielding a colorless solid with a high purity (99%) and a melting point of 57–58°C . Its ¹H NMR spectrum (CDCl₃, 300 MHz) shows characteristic signals at δ 8.67 ppm (broad singlet, 1H) and δ 7.30 ppm (double doublet, 1H), confirming the presence of the hydroxylamine and furan moieties . This compound is primarily used in medicinal chemistry as a precursor for synthesizing 1,2,4-oxadiazoles, which are investigated for their bioactivity, including nicotinic receptor modulation .

Properties

CAS No. |

50892-99-4 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

N'-hydroxyfuran-2-carboximidamide |

InChI |

InChI=1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |

InChI Key |

BYRPNZFONPLHNA-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=NO)N |

Isomeric SMILES |

C1=COC(=C1)/C(=N\O)/N |

Canonical SMILES |

C1=COC(=C1)C(=NO)N |

Other CAS No. |

50892-99-4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-hydroxyfuran-2-carboximidamide typically involves the reaction of furan-2-carboximidamide with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N’-hydroxyfuran-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N'-hydroxyfuran-2-carboximidamide is a chemical compound with the molecular formula . It is also known by other names such as this compound and furan-2-carboxamidoxime .

Properties and Identifiers

Key identifiers for this compound include:

- IUPAC Name: N'-hydroxyfuran-2-carboximidamide

- CAS Registry Number: 50892-99-4

- European Community (EC) Number: 973-222-7

- PubChem CID: N-Hydroxy-2-furancarboximidamide

- ** smiles:** The SMILES string is a way of representing the structure of a molecule using ASCII characters.

- InChIKey: The InChIKey is a unique 27-character string derived from the InChI, used for chemical compound identification in databases and on the web .

Safety and Hazards

According to GHS classifications, this compound is associated with the following hazards :

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary statements include : P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context for potential uses in scientific research:

- Investigation of alpha7 Nicotinic Acetylcholine Receptors: this compound is related to research involving alpha7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive, autonomic, and immune homeostasis . These receptors are therapeutic targets for disorders like Alzheimer's and Parkinson's diseases, addiction, schizophrenia, pain management, and inflammation .

- Anti-inflammatory and Anticancer Activities: Nitrogen-containing heterocyclic compounds, including pyrimidine derivatives, exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial, and diabetic activities . this compound may be relevant in the development of such compounds .

- Immunosuppressive Action: A novel low toxic compound having an excellent immunosuppressive action or a pharmacologically acceptable salt thereof .

Mechanism of Action

The mechanism of action of N’-hydroxyfuran-2-carboximidamide involves its binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the growth and proliferation of bacterial cells, making it effective against certain bacterial infections . The molecular targets include the ribosomal RNA and associated proteins within the bacterial ribosome .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The structural analogs of N'-hydroxyfuran-2-carboximidamide differ in substituents on the furan ring or the carboximidamide group, leading to variations in physicochemical and biological properties:

Key Observations :

Commercial and Research Relevance

- Supplier networks : this compound and its analogs are supplied by specialized vendors (e.g., Hubei Yunyun Rui, Angene Chemical) for pharmaceutical research .

- Patent landscape: Derivatives like N'-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide are under investigation for novel applications, though specific patent data remain undisclosed .

Biological Activity

N'-hydroxyfuran-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to its interaction with nicotinic acetylcholine receptors (nAChRs). This article will explore the compound's biological activity, including its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO. Its structure features a furan ring, which contributes to its biological properties. The hydroxyl and carboximidamide functional groups are critical for its interaction with biological targets.

The primary mechanism through which this compound exerts its effects is through modulation of nAChRs, particularly the alpha7 subtype. These receptors are implicated in various physiological processes including neurotransmitter release, cognitive function, and inflammatory responses. The binding of this compound to nAChRs can lead to:

- Increased neuronal excitability : By facilitating the influx of cations (Na, Ca), it enhances excitatory postsynaptic potentials.

- Anti-inflammatory effects : this compound has shown potential in inhibiting pro-inflammatory cytokine release, such as TNF-α, through nAChR pathways .

1. Neuroprotective Effects

Studies indicate that compounds interacting with alpha7 nAChRs can provide neuroprotection in models of neurodegenerative diseases. This compound may offer therapeutic benefits in conditions like Alzheimer's disease by promoting neuronal survival and synaptic plasticity.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. While specific data on this compound's direct antimicrobial activity is limited, related compounds have demonstrated efficacy against various pathogens. The mechanisms include disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

3. Antidiabetic Potential

Emerging research suggests that compounds targeting nAChRs may influence metabolic pathways relevant to diabetes management. This compound could potentially modulate insulin secretion or glucose uptake, although specific studies are needed to confirm these effects .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study focusing on alpha7 nAChR modulation demonstrated that compounds similar to this compound could reduce neuronal apoptosis in models of oxidative stress. This suggests a protective role against neurodegeneration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.